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Introduction
Potassium hydrogen tartrate (KHT), also known as potassium bitartrate or cream of tartar, is

a naturally occurring salt in grapes that can precipitate in wine upon changes in temperature

and alcohol concentration, leading to crystalline deposits.[1][2] While harmless, these crystals

are often perceived as a fault by consumers. Therefore, accurately quantifying the potential for

KHT precipitation is crucial for ensuring wine stability.[1][3] This document provides detailed

protocols for several analytical techniques used to assess KHT stability in wine.

General Experimental Workflow
The general workflow for assessing potassium hydrogen tartrate stability in a wine sample

involves several key stages, from initial sample preparation to the final data analysis and

interpretation of the wine's stability.
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Caption: General workflow for KHT stability analysis in wine.

Experimental Protocols
Conductometric Method (Mini-Contact Test)
This method assesses the change in electrical conductivity of a wine sample after being

seeded with KHT crystals. A significant drop in conductivity indicates a supersaturated solution

prone to precipitation.[4][5][6]
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Materials:

Conductivity meter with a probe

Temperature-controlled water bath or cryostat

Stir plate and stir bar

Micronized potassium hydrogen tartrate (KHT) crystals

Filtration apparatus (0.45 µm filters)

Volumetric flasks and pipettes

Protocol:

Sample Preparation: Filter the wine sample through a 0.45 µm membrane filter to remove

any existing crystals or particulate matter.[7]

Temperature Equilibration: Place a known volume (e.g., 100 mL) of the filtered wine in a

jacketed beaker connected to a circulating water bath. Equilibrate the sample to the target

temperature, typically 0°C for white wines and 5°C for red wines.[2]

Initial Conductivity Measurement: Once the temperature is stable, immerse the conductivity

probe in the wine sample and record the initial conductivity reading.

Seeding: Add a standardized amount of micronized KHT crystals (e.g., 1 g/L) to the wine

sample while stirring continuously.[2]

Conductivity Monitoring: Record the conductivity at regular intervals (e.g., every 5 minutes)

for a defined period (e.g., 30-60 minutes) or until the reading stabilizes.

Data Analysis: Calculate the percentage drop in conductivity. A decrease of 5% or more is

generally considered indicative of an unstable wine.[2]

Concentration Product (CP) Calculation
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This method predicts KHT stability by calculating the concentration product of potassium and

bitartrate ions and comparing it to established solubility product values for stable wines.[4]

Materials:

Instrumentation for determining potassium concentration (e.g., Atomic Absorption

Spectrophotometer, Ion-Selective Electrode)

Instrumentation for determining total tartaric acid concentration (e.g., HPLC)

pH meter

Alcoholmeter

Protocol:

Analyze Wine Components:

Determine the potassium ion concentration (K+) in moles/L.

Determine the total tartaric acid concentration in moles/L.

Measure the pH of the wine.

Measure the alcohol content (% v/v).

Calculate the Percentage of Bitartrate Ion (%HT-): The percentage of tartaric acid present as

the bitartrate ion (HT-) is dependent on the wine's pH. This can be determined using

established tables or calculated from the dissociation constants of tartaric acid in a wine

matrix.

Calculate the Concentration Product (CP): CP = [K+] (moles/L) x [Total Tartrates] (moles/L) x

(%HT- / 100)

Stability Assessment: Compare the calculated CP value to published stability thresholds. For

example, suggested maximum CP values are around 9.4 x 10⁻⁵ for white wines and 17.6 x

10⁻⁵ for red wines.[2] Wines with a CP value exceeding these thresholds are considered

potentially unstable.[2]
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High-Performance Liquid Chromatography (HPLC) for
Tartaric Acid
HPLC is used to accurately quantify the concentration of tartaric acid, a key component in KHT.

This data can be used for the Concentration Product calculation or to monitor changes in

tartaric acid concentration after stability treatments.[8][9]

Materials:

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

Reversed-phase C18 column or a specific organic acid analysis column (e.g., PL Hi-Plex H)

[8][10]

Mobile phase reagents (e.g., potassium dihydrogen phosphate, sulfuric acid)[9][10]

Tartaric acid standard

Filtration apparatus (0.45 µm syringe filters)

Volumetric flasks and pipettes

Protocol:

Standard Preparation: Prepare a series of tartaric acid standards of known concentrations in

a model wine solution or deionized water.

Sample Preparation: Filter the wine sample through a 0.45 µm syringe filter.[9] Dilution may

be necessary for wines with high concentrations of organic acids.[8]

Chromatographic Conditions (Example):[9][10]

Column: Reversed-phase C18, 5 µm, 4.6 x 250 mm

Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with

phosphoric acid[10]

Flow Rate: 0.8 mL/min
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Injection Volume: 20 µL

Detection: UV at 210 nm

Column Temperature: 30°C

Analysis: Inject the prepared standards and wine samples into the HPLC system.

Quantification: Create a calibration curve from the peak areas of the tartaric acid standards.

Use this curve to determine the concentration of tartaric acid in the wine samples.

Chill Haze and Freeze/Thaw Tests
These are simpler, more qualitative methods that induce KHT precipitation through cold

treatment.

Materials:

Refrigerator or freezer capable of maintaining stable low temperatures

Clear glass containers (e.g., test tubes, small bottles)

Filtration apparatus (0.45 µm filters)

Protocol (Refrigeration Test):[2]

Sample Preparation: Filter the wine sample through a 0.45 µm membrane filter.

Chilling: Place the filtered wine in a clear container and store at -4°C for a specified period

(e.g., 72 hours).[2]

Visual Inspection: After the chilling period, visually inspect the sample for the presence of

crystalline deposits.

Stability Assessment: The absence of crystals indicates a stable wine. The presence of

crystals suggests potential instability. To differentiate from phenolic precipitates, allow the

sample to warm to room temperature; KHT crystals will persist, while some other precipitates

may redissolve.[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.awri.com.au/industry_support/winemaking_resources/laboratory_methods/chemical/cold_stab/
https://www.awri.com.au/industry_support/winemaking_resources/laboratory_methods/chemical/cold_stab/
https://www.awri.com.au/industry_support/winemaking_resources/laboratory_methods/chemical/cold_stab/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol (Freeze/Thaw Test):[2]

Sample Preparation: Filter the wine sample through a 0.45 µm membrane filter.

Freezing: Place the filtered wine in a suitable container and freeze it solid (e.g., overnight).[2]

Thawing: Allow the sample to thaw completely at room temperature.

Visual Inspection: Inspect the thawed sample for any crystalline precipitate.

Stability Assessment: The presence of persistent crystals after thawing indicates that the

wine is unstable.[2]

Quantitative Data Summary
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Analytical
Technique

Principle
Key
Parameters
Measured

Typical
Stability
Threshold

Advantages
Disadvanta
ges

Conductomet

ric Method

Measures the

drop in

electrical

conductivity

upon KHT

seeding.[4]

Change in

conductivity

(%)

< 5% drop[2]

Rapid,

reproducible,

and accounts

for protective

colloids.[4][5]

Requires

specialized

equipment;

crystal size

can affect

results.[5]

Concentratio

n Product

Calculates

the ionic

product of K+

and HT- ions.

[4]

[K+], [Total

Tartrates],

pH, %

Alcohol

< 9.4 x 10⁻⁵

(white), <

17.6 x 10⁻⁵

(red)[2]

Provides a

quantitative

prediction of

stability.

Does not

account for

protective

colloids that

can inhibit

precipitation.

[4]

HPLC

Chromatogra

phic

separation

and

quantification

of tartaric

acid.[8][9]

Tartaric acid

concentration

(g/L)

Used as input

for CP or to

monitor

treatment

efficacy.

Highly

accurate and

specific for

tartaric acid.

Requires

expensive

instrumentati

on and

trained

personnel.

Chill

Haze/Freeze

Tests

Visual

assessment

of crystal

formation at

low

temperatures.

[2][7]

Presence/abs

ence of

crystals

No persistent

crystals

Simple, low

cost.

Qualitative/se

mi-

quantitative,

less precise

than other

methods.[2]

Signaling Pathway and Logical Relationship
Diagrams
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Caption: Factors influencing KHT precipitation in wine.
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Caption: Principle of the conductometric stability test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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